3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
Overview
Description
The compound “3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide” is a complex organic molecule. It contains a propanamide group, which is a common functional group in many pharmaceuticals. The molecule also contains a sulfonyl group attached to a cyclohexylamino group and a phenyl ring, which could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the compound having a higher boiling point due to the possibility of hydrogen bonding .Scientific Research Applications
Quantum Chemical Studies
Quantum chemical studies have been conducted on compounds with similar structural features, focusing on their steric energy, potential energy, and excited state properties. For example, quantum chemical studies on bicalutamide, a drug with a somewhat similar sulfonamide structure, evaluated its steric energy and favorable conformation for blocking androgen receptors in prostate cancer tissues (Otuokere & Amaku, 2015).
Synthesis and Photophysical Properties
Sulfonato-Salen-type ligands derived from different diamines, including structures incorporating sulfonamide groups, have been synthesized and studied for their UV/Vis-absorption and fluorescence properties. These compounds exhibit strong fluorescence and can serve as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).
Antibacterial and Antifungal Properties
Functionally substituted cyclohexane derivatives, including those with sulfonamide moieties, have been explored as potential antimicrobial agents. These compounds have shown promising antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi (Shoaib, 2019).
Insecticidal Activity
The discovery of sulfoxaflor, a novel insecticide, resulted from investigating the sulfoximine functional group. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests without cross-resistance with neonicotinoids. This reflects the unique structure of sulfoximines compared with other insecticides (Zhu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,6-diethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3S/c1-3-20-9-8-10-21(4-2)25(20)26-24(28)18-15-19-13-16-23(17-14-19)31(29,30)27-22-11-6-5-7-12-22/h8-10,13-14,16-17,22,27H,3-7,11-12,15,18H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUXQKRPBZWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.